

Technical Guide: Spectral Analysis & Characterization of 4-(4-Hydroxycyclohexyl)phenol

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Compound of Interest

Compound Name: 4-(4-Hydroxycyclohexyl)phenol

CAS No.: 16715-88-1

Cat. No.: B097357

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Executive Summary

4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1), often referred to as hexahydro-4,4'-biphenol, is a critical bifunctional intermediate used in the synthesis of liquid crystals, high-performance polyesters, and pharmaceutical active ingredients (APIs). Its structure features two distinct hydroxyl groups: a phenolic OH (aromatic) and a cyclohexyl OH (aliphatic).

The molecule exhibits stereoisomerism (cis and trans), which significantly impacts its physical properties and reactivity. This guide provides a definitive technical framework for the spectral characterization of this compound, with a specific focus on distinguishing stereoisomers using NMR, IR, and Mass Spectrometry.

Chemical Identity & Properties

Parameter	Data
Chemical Name	4-(4-Hydroxycyclohexyl)phenol
Synonyms	4-(4-hydroxyphenyl)cyclohexanol; 4,4'-Biphenol, hexahydro-
CAS Number	16715-88-1 (General), 22538-23-4 (Trans-isomer specific)
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.25 g/mol
SMILES	OC1CCC(CC1)c2ccc(O)cc2
Stereochemistry	Exists as cis (axial/equatorial) and trans (diequatorial) isomers

Synthesis & Purification Protocol

The synthesis typically involves the catalytic hydrogenation of 4,4'-biphenol. This process yields a mixture of cis and trans isomers, necessitating a robust purification strategy to isolate the thermodynamically stable trans isomer, which is often the desired pharmacophore.

Synthesis Workflow

The following diagram outlines the catalytic hydrogenation pathway and subsequent purification logic.



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Figure 1: Catalytic hydrogenation workflow for the synthesis of **4-(4-Hydroxycyclohexyl)phenol**.

Purification Protocol (Recrystallization)

To enrich the trans isomer (diequatorial conformation):

- Dissolution: Dissolve the crude solid in hot toluene or ethyl acetate (approx. 80°C).
- Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. The trans isomer, having higher symmetry and packing efficiency, typically crystallizes first.
- Filtration: Filter the precipitate and wash with cold solvent.
- Validation: Verify isomeric ratio using ^1H NMR (see Section 4.1).

Spectral Analysis: The Core Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the cis and trans isomers. The differentiation relies on the Karplus relationship, where the coupling constant (

) between vicinal protons depends on the dihedral angle.

Isomer Differentiation Logic

- Trans-Isomer: The substituents (Phenol and OH) prefer the diequatorial position. The methine proton at C4' (attached to the aliphatic OH) is therefore axial.
 - Signal: Wide multiplet (tt).
 - Coupling: Large axial-axial coupling (Hz).
- Cis-Isomer: One substituent is axial and one is equatorial. Assuming the bulky phenol group remains equatorial, the OH group is axial. The methine proton at C4' is equatorial.
 - Signal: Narrow multiplet (quintet or broad singlet).
 - Coupling: Small axial-equatorial coupling (Hz).

¹H NMR Data Table (400 MHz, DMSO-d₆)

Proton Assignment	Chemical Shift ()	Multiplicity	Integration	Structural Insight
Ar-H (ortho to OH)	6.65 ppm	Doublet (Hz)	2H	Aromatic Ring (AA'BB')
Ar-H (meta to OH)	7.01 ppm	Doublet (Hz)	2H	Aromatic Ring (AA'BB')
Phenolic -OH	9.10 ppm	Singlet (Broad)	1H	Disappears with D ₂ O shake
Cyclohexyl -OH	4.50 ppm	Doublet	1H	Aliphatic Alcohol
H-1' (Benzylic)	2.35 ppm	Multiplet (tt)	1H	Attached to aromatic ring
H-4' (Carbinol)	3.40 - 3.60 ppm	Multiplet	1H	Diagnostic for Stereochem
Cyclohexyl -CH ₂ -	1.20 - 1.90 ppm	Multiplets	8H	Ring methylene protons

Note: In the trans isomer, the H-4' signal appears further upfield (lower ppm) and is broader compared to the cis isomer due to the axial orientation.

Infrared Spectroscopy (IR)

IR allows for the rapid identification of the two distinct hydroxyl environments.

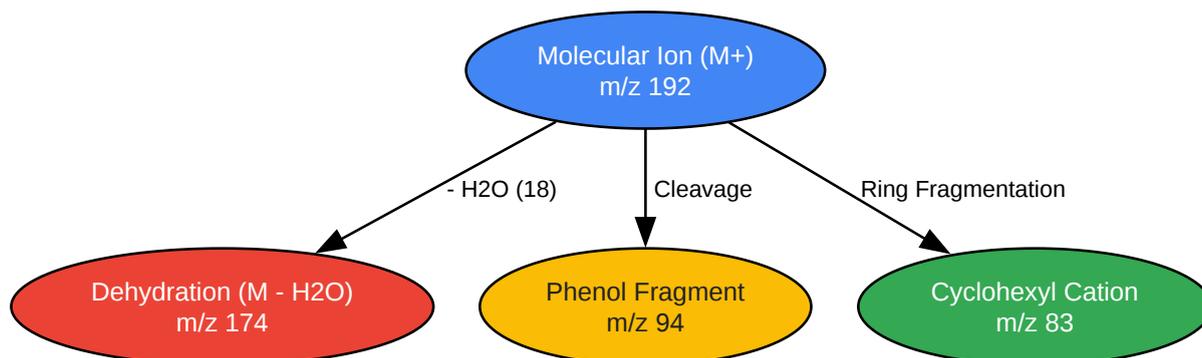
Functional Group	Wavenumber (cm ⁻¹)	Description
Phenolic O-H	3200 - 3400 (Broad)	Strong H-bonding; typically lower frequency than aliphatic OH.
Aliphatic O-H	3300 - 3450 (Broad)	Overlaps with phenolic OH; sharpens in dilute solution.
Aromatic C=C	1515, 1610	Characteristic "breathing" modes of the benzene ring.
C-O Stretch (Phenol)	~1230	Strong band, characteristic of Ar-O bond.
C-O Stretch (Alcohol)	~1050	Characteristic of secondary alcohol (cyclohexanol).

Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight and provides structural fragments characteristic of the phenol-cyclohexane linkage.

- Ionization Mode: Electron Impact (EI, 70 eV)
- Molecular Ion (M⁺): m/z 192 (Base peak or strong intensity).

Fragmentation Pathway[1]



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Figure 2: Primary fragmentation pathways in the EI mass spectrum of **4-(4-Hydroxycyclohexyl)phenol**.

Key Fragments:

- m/z 192: Molecular Ion ([. \[2\]](#))
- m/z 174: Loss of water ([. \[2\]](#)). Characteristic of cyclohexanols.
- m/z 107/108: Hydroxybenzyl fragment (cleavage between rings).
- m/z 55/57: Cyclohexane ring fragments.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 4-cyclohexyl- (Analogous Structure). NIST Chemistry WebBook. Available at: [\[Link\]](#)
- PubChem. 4-Phenylcyclohexanol (Structural Analog for NMR comparison). PubChem Compound Summary. Available at: [\[Link\]](#)

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Sources

- [1. whitman.edu \[whitman.edu\]](http://whitman.edu)
- [2. C12H16O2_Molecular formula \[molbase.com\]](http://molbase.com)
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